molecular formula C9H11IN2O2 B1471457 methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate CAS No. 1803581-94-3

methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

Cat. No.: B1471457
CAS No.: 1803581-94-3
M. Wt: 306.1 g/mol
InChI Key: ASGQEWAVHWBJRG-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated indazole core. Its structure includes an iodine substituent at position 3 and a methyl ester group at position 6 (Figure 1). The indazole scaffold comprises two adjacent nitrogen atoms, distinguishing it from indole derivatives. The iodine atom enhances electrophilic reactivity (e.g., in cross-coupling reactions), while the ester group contributes to hydrogen-bonding capacity and solubility modulation.

Properties

IUPAC Name

methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h5H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGQEWAVHWBJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C(C1)NN=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701152841
Record name 2H-Indazole-6-carboxylic acid, 4,5,6,7-tetrahydro-3-iodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803581-94-3
Record name 2H-Indazole-6-carboxylic acid, 4,5,6,7-tetrahydro-3-iodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803581-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole-6-carboxylic acid, 4,5,6,7-tetrahydro-3-iodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and applications in various fields such as pharmacology and biochemistry.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10H10IN2O2
Molecular Weight316.095 g/mol
Density1.8 ± 0.1 g/cm³
Boiling Point421.7 ± 40.0 °C
Flash Point208.9 ± 27.3 °C
LogP3.59

Synthesis

The synthesis of this compound typically involves the iodination of a suitable precursor followed by esterification. A common method includes the reaction of tetrahydroindazole with iodine in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite. This process can be optimized for yield and purity in industrial settings.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. Research published in Journal of Medicinal Chemistry highlights its potential as an inhibitor of c-MET kinase, which is implicated in various cancer types . The compound's mechanism involves modulation of signaling pathways that are crucial for cancer cell proliferation and survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary tests indicate that it can inhibit the growth of certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The presence of the iodine atom may enhance its interaction with microbial cell membranes.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It could modulate receptor activity that influences cell signaling cascades.
  • Cell Cycle Disruption : Evidence suggests it may interfere with the normal progression of the cell cycle in cancer cells.

Study on Anticancer Effects

A recent study examined the effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability across multiple cancer types (e.g., breast and lung cancers). The compound was shown to induce apoptosis through both intrinsic and extrinsic pathways.

Antimicrobial Efficacy Testing

Another case study focused on evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects at low concentrations compared to standard antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate with structurally related compounds, emphasizing core differences and functional group impacts:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
This compound Tetrahydroindazole 3-iodo, 6-methyl ester ~306* High potential for cross-coupling (iodine); moderate H-bonding (ester, NH) .
Methyl 3-iodo-1H-indole-6-carboxylate () Indole 3-iodo, 6-methyl ester 301.08 Decomposes at 150°C; indole NH enhances H-bond donation .
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate () Tetrahydroisoquinoline 6,7-dimethoxy, 2-ethyl ester ~335† Methoxy groups increase lipophilicity; ester enables H-bond acceptance .
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide () Tetrahydroisoquinoline 6,7-dimethoxy, 2-carboxamide ~366† Carboxamide group facilitates strong H-bond donation/acceptance; methoxy aids solubility .

*Calculated based on formula C₉H₁₁IN₂O₂. †Estimated from substituent contributions.

Key Comparative Insights

Core Heterocycle Differences: Indazole vs. Indole: The indazole core (two adjacent N atoms) provides enhanced hydrogen-bonding capacity compared to indole (one NH). This influences crystal packing and solubility . Tetrahydroindazole vs.

Substituent Effects: Iodine vs. Methoxy: The iodine atom in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy groups in tetrahydroisoquinoline derivatives act as electron donors, directing electrophilic substitution . Ester vs. Carboxamide: The methyl ester group is a moderate H-bond acceptor, while carboxamide derivatives (e.g., compound 6f in ) exhibit dual H-bond donation/acceptance, enhancing intermolecular interactions .

Physicochemical Properties :

  • Melting Points : The indole analog decomposes at 150°C, while the target compound’s melting point is unreported but likely higher due to stronger H-bonding networks in the indazole core .
  • Reactivity : Iodine’s polarizable nature increases susceptibility to nucleophilic displacement, contrasting with methoxy groups’ stability under basic conditions .

Applications: The target compound’s iodine substituent makes it valuable in pharmaceutical synthesis (e.g., radioimaging or drug derivatization). In contrast, tetrahydroisoquinoline carboxamides are explored for CNS activity due to their H-bonding profiles .

Research Findings and Validation

  • Crystallographic Analysis : Structures of related compounds (e.g., indole derivatives) were likely determined using software like SHELX or WinGX, ensuring accurate bond-length and angle measurements .
  • Hydrogen-Bonding Patterns : Graph-set analysis () confirms that indazole derivatives form stronger H-bond networks than indoles, impacting solubility and crystal morphology.

Preparation Methods

General Synthetic Strategy

The preparation of methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate typically follows a multi-step synthetic route starting from a suitable tetrahydroindazole precursor. The key steps include:

  • Construction of the tetrahydro-1H-indazole core.
  • Introduction of the carboxylate ester functionality at position 6.
  • Selective iodination at the 3-position of the indazole ring.

This sequence requires careful control of reaction conditions to achieve regioselectivity and maintain the integrity of the sensitive tetrahydro ring system.

Detailed Preparation Method

While direct detailed synthetic protocols specific to this compound are limited in open literature, related indazole derivatives provide insight into the preparation methods:

  • Hydrazine Hydrate Cyclization: The tetrahydroindazole core can be synthesized by reacting substituted cyclohexanone derivatives with hydrazine hydrate in methanol under acidic conditions. This step forms the 4,5,6,7-tetrahydro-1H-indazole ring system through cyclization and hydrazone formation, as demonstrated in analogous indazole derivative syntheses.

  • Esterification: The carboxylate group at position 6 is introduced by esterification of the corresponding carboxylic acid or via direct use of methyl ester-substituted starting materials.

  • Iodination: Selective iodination at the 3-position is achieved using electrophilic iodine sources such as iodine monochloride or N-iodosuccinimide (NIS) under controlled conditions. The reaction is typically carried out in solvents like dichloromethane or acetonitrile at low temperatures to prevent over-iodination or decomposition.

Summary Table of Preparation Parameters

Parameter Description/Condition
Molecular Formula C9H11IN2O2
Molecular Weight 306.1008 g/mol
Key Synthetic Steps Cyclization with hydrazine hydrate, esterification, selective iodination
Iodinating Agents Iodine monochloride, N-iodosuccinimide (NIS)
Solvents for Synthesis Methanol, dichloromethane, acetonitrile
Stock Solution Solvents DMSO, PEG300, Tween 80, Corn oil
Storage Conditions 2-8°C, dark, dry; -80°C for long-term
Stability in Solution Use within 6 months (-80°C) or 1 month (-20°C)

Research Findings and Practical Notes

  • The iodination step is critical and must be optimized to prevent side reactions and degradation of the tetrahydroindazole ring.
  • The choice of solvent and temperature during iodination affects yield and purity.
  • The compound’s sensitivity to light and moisture necessitates careful handling and storage.
  • Preparation of clear stock solutions for biological assays requires stepwise addition of solvents with mixing and clarification at each step to avoid precipitation.

Q & A

What are the key considerations for optimizing the synthesis of methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate?

Basic Research Focus
Synthesis optimization requires careful control of reaction parameters. Critical factors include:

  • Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to stabilize intermediates .
  • Catalysts : Base catalysts (e.g., sodium hexamethyldisilazane) improve alkylation efficiency, as seen in similar indazole syntheses with 44% yield under reflux conditions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures high purity .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are critical for iodination steps to minimize side reactions .

How is the molecular structure of this compound validated, and what analytical techniques are most reliable?

Basic Research Focus
Structural confirmation employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, respectively. For example, the methyl ester group typically resonates at δ ~3.9 ppm in 1H^1H NMR .
  • X-ray crystallography : Resolves spatial arrangements, as demonstrated for analogous tetrahydroindazole derivatives (e.g., ethyl 3,6-dihydroxy-6-methyl-4-phenyl-tetrahydroindazole, PDB ID: O480) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight within ±2 ppm error .

What methodologies are used to evaluate the compound’s potential as a dihydroorotate dehydrogenase (DHODH) inhibitor?

Advanced Research Focus
Anti-tumor activity screening involves:

  • Enzyme inhibition assays : Measure IC50_{50} values using recombinant human DHODH. Kinetic studies with coenzyme Q analogs and spectrophotometric detection (e.g., at 600 nm) quantify inhibition .
  • Cellular cytotoxicity : Test efficacy in cancer cell lines (e.g., HCT-116) via MTT assays. Compare activity to reference inhibitors like brequinar .
  • Solubility assessment : Use phosphate-buffered saline (pH 7.4) and UV-Vis spectroscopy to correlate bioactivity with physicochemical properties .

How does the iodine substituent influence reactivity compared to bromo or fluoro analogs?

Advanced Research Focus
The iodine atom’s electronic and steric effects are pivotal:

  • Electrophilic substitution : Iodo groups enhance susceptibility to nucleophilic aromatic substitution (e.g., Suzuki coupling) due to lower bond dissociation energy vs. bromo/fluoro analogs .
  • Stability : Iodo derivatives may exhibit slower hydrolysis rates than bromo counterparts, as observed in methyl 4-iodo-1H-indazole-6-carboxylate under basic conditions .
  • Biological uptake : The larger atomic radius of iodine can improve membrane permeability, as seen in radioimaging agents .

How should researchers address contradictions in reported biological activity across studies?

Advanced Research Focus
Resolve discrepancies via:

  • Standardized assay conditions : Variability in cell culture media (e.g., serum concentration) or incubation times can alter IC50_{50} values. Replicate studies under identical protocols .
  • Metabolic stability testing : Use liver microsomes to assess if cytochrome P450-mediated degradation explains reduced activity in vivo vs. in vitro .
  • Crystallographic analysis : Compare binding modes in DHODH co-crystal structures to identify steric clashes or hydrogen-bonding variations caused by batch-to-batch impurities .

What strategies are effective for improving water solubility without compromising bioactivity?

Advanced Research Focus
Enhance solubility through:

  • Prodrug design : Introduce phosphate or amino acid esters at the carboxylate group, which hydrolyze in vivo .
  • Co-solvent systems : Use cyclodextrins or PEG-400 in preclinical formulations, as validated for structurally related tetrahydroindazoles .
  • pH adjustment : The methyl ester’s hydrolysis to a carboxylic acid at physiological pH increases solubility, though this requires stability testing under acidic conditions .

How can computational modeling guide the design of derivatives with enhanced target selectivity?

Advanced Research Focus
Leverage:

  • Molecular docking : Predict binding affinities to DHODH (PDB: 1D3G) using AutoDock Vina. Prioritize derivatives with stronger interactions at the ubiquinone-binding site .
  • QSAR studies : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity to identify optimal halogen or methyl group positions .
  • ADMET prediction : Tools like SwissADME assess bioavailability risks, such as CYP450 inhibition or P-gp efflux, early in design .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Focus
Key challenges include:

  • Chiral resolution : Use preparative HPLC with amylose-based columns to separate enantiomers, as demonstrated for tetrahydroindazole carboxylates .
  • Catalytic asymmetry : Employ palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) to achieve >90% enantiomeric excess .
  • Process monitoring : In-line FTIR tracks reaction progress to avoid racemization during prolonged heating .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate
Reactant of Route 2
methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

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